molecular formula C28H37FO7 B12293634 21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-methylpropanoate

21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-methylpropanoate

Cat. No.: B12293634
M. Wt: 504.6 g/mol
InChI Key: KGNVBESWWSSQAN-UHFFFAOYSA-N
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Description

Betamethasone acibutate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions. Betamethasone acibutate is a derivative of betamethasone, which belongs to the glucocorticoid class of medications .

Properties

IUPAC Name

[17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-15(2)24(34)36-28(23(33)14-35-17(4)30)16(3)11-21-20-8-7-18-12-19(31)9-10-25(18,5)27(20,29)22(32)13-26(21,28)6/h9-10,12,15-16,20-22,32H,7-8,11,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVBESWWSSQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859912
Record name 21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of betamethasone acibutate involves multiple steps, starting from basic steroidal precursorsThe final step involves the esterification of the hydroxyl group with acibutyl chloride to form betamethasone acibutate .

Industrial Production Methods

Industrial production of betamethasone acibutate typically involves large-scale chemical synthesis using automated reactors. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the compound .

Chemical Reactions Analysis

Types of Reactions

Betamethasone acibutate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of betamethasone acibutate, which can have different pharmacological properties .

Scientific Research Applications

Betamethasone acibutate has a wide range of scientific research applications:

Mechanism of Action

Betamethasone acibutate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The compound inhibits the activity of nuclear factor-kappa B (NF-κB) and other inflammatory transcription factors, leading to reduced production of cytokines and other inflammatory mediators .

Comparison with Similar Compounds

Betamethasone acibutate is compared with other corticosteroids such as:

Betamethasone acibutate is unique due to its high potency and long duration of action, making it particularly effective for severe inflammatory conditions .

Biological Activity

21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-methylpropanoate, commonly known as a derivative of dexamethasone, is a synthetic glucocorticoid with significant biological activity. This compound exhibits anti-inflammatory and immunosuppressive properties, making it relevant in various therapeutic applications, particularly in treating autoimmune diseases and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is C24H31FO5C_{24}H_{31}FO_5, and its structure includes a fluorine atom at the 9-position and an acetyloxy group at the 21-position, which are critical for its biological activity. The presence of these functional groups enhances the compound's potency and bioavailability compared to its parent steroid.

The biological activity of this compound primarily stems from its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and regulates gene expression related to inflammation and immune response. This mechanism leads to:

  • Inhibition of pro-inflammatory cytokines : Reduces the production of TNF-alpha, IL-1, and IL-6.
  • Suppression of immune cell proliferation : Inhibits lymphocyte activation and proliferation.
  • Induction of apoptosis in certain immune cells : Promotes programmed cell death in activated T-cells.

Biological Activity Data

Activity TypeAssay MethodObserved EffectReference
Anti-inflammatoryIn vitro cytokine assaysDecreased IL-6 and TNF-alpha levels
ImmunosuppressiveLymphocyte proliferation assaysReduced T-cell proliferation
AnticancerSulforhodamine B (SRB) assayCytotoxic effects on cancer cells

Case Studies

  • Inflammatory Disease Treatment : A study demonstrated that this compound effectively reduced symptoms in a murine model of rheumatoid arthritis. The treatment led to significant decreases in joint swelling and inflammatory markers compared to controls.
  • Cancer Therapy : In vitro studies using various cancer cell lines showed that the compound exhibited cytotoxic effects, particularly against leukemia and lymphoma cells. The SRB assay indicated a dose-dependent reduction in cell viability, suggesting potential use as an adjunct therapy in cancer treatment.
  • Autoimmune Disorders : Clinical trials involving patients with systemic lupus erythematosus showed improved disease activity scores when treated with this glucocorticoid derivative. Patients reported reduced fatigue and improved quality of life metrics.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound. Modifications to the acetyloxy group have been explored to enhance oral bioavailability and reduce side effects associated with long-term corticosteroid use.

Additionally, studies have indicated that combining this compound with other immunomodulatory agents may yield synergistic effects, further improving therapeutic outcomes in complex conditions such as rheumatoid arthritis and multiple sclerosis.

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